Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Descripción general

Descripción

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, also known as TCFH, is a versatile quaternary ammonium salt that is extensively utilized in various scientific applications . This organic compound is water-soluble, non-volatile, and colorless .

Synthesis Analysis

TCFH has been used as a precursor for the preparation of N-[(1H-benzotriazol-1-yl)-(dimethylamino)methylene]-N methylmethanaminium hexafluorophosphate N-oxide (HBTU). It has also been used to synthesize fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (TFFH), which is an efficient reagent for the synthesis of acid fluoride and their use in peptide synthesis .Molecular Structure Analysis

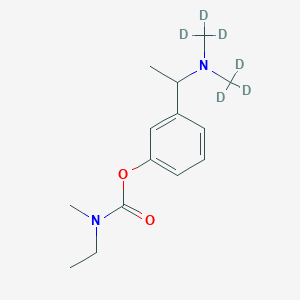

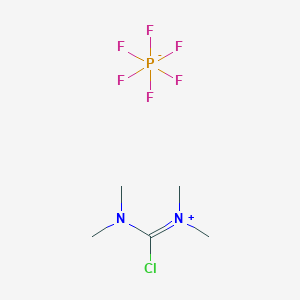

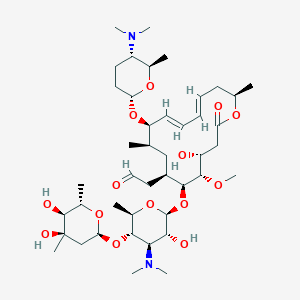

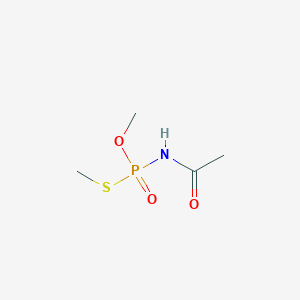

The empirical formula of TCFH is C5H12ClF6N2P and its molecular weight is 280.58 . The SMILES string representation of the molecule isF [P-] (F) (F) (F) (F)F.CN (C)\\C (Cl)= [N+] (\\C)C . Chemical Reactions Analysis

TCFH is unique in the sense that it is able to convert carboxylic acids into acid chlorides which are considered potent acylating reagents . At the same time, in the presence of reagents such as OxymaPure, HOAt, HOBt, 6-Cl-HOBt or HOSu, TCFH easily gives the corresponding active esters .Physical And Chemical Properties Analysis

TCFH is a solid at 20°C and should be stored at temperatures below 0°C . It has a melting point of 99-108°C . It is sensitive to moisture and heat .Aplicaciones Científicas De Investigación

Comprehensive Analysis of TCFH Applications

TCFH, or Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate, is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of six unique applications of TCFH, each presented under a clear and descriptive heading.

Mechanochemical Nucleophilic Substitution

Application Summary: TCFH is utilized in mechanochemical methods to activate alcohols and facilitate nucleophilic substitution reactions . This process is solvent-free, aligning with green chemistry principles.

Experimental Procedures: The reaction involves the use of TCFH and K2HPO4 in a milling jar to create reactive isouronium intermediates. These intermediates then undergo nucleophilic substitution with amines or halide anions .

Technical Details: The method has been applied to the synthesis of active pharmaceutical ingredients (APIs), demonstrating its potential in the pharmaceutical industry. It offers a safer and more environmentally friendly alternative to traditional solvent-based synthesis .

Peptide Coupling Reactions

Application Summary: TCFH serves as a reactant in the synthesis of onium salts, which are crucial for peptide coupling reactions .

Experimental Procedures: The compound is used to generate onium salts that facilitate the coupling of peptides, an essential step in peptide synthesis .

Technical Details: Peptide coupling is a fundamental process in the production of proteins and enzymes, making TCFH an important reagent in biochemistry and molecular biology .

Synthesis of Benzotriazole Based Uranium Reagent

Application Summary: TCFH is involved in creating a benzotriazole based uranium reagent, which is considered a safer alternative to traditional coupling reagents .

Experimental Procedures: The synthesis process uses TCFH to form a new class of uranium reagents that can replace more hazardous materials in chemical reactions .

Technical Details: This application highlights the role of TCFH in enhancing safety measures within chemical laboratories and industries .

Production of Cancer Cell Cytotoxins

Application Summary: TCFH is used as a reagent in the synthesis of compounds that exhibit cytotoxic effects against cancer cells .

Experimental Procedures: Researchers employ TCFH to develop new molecules that can target and destroy cancer cells, contributing to the field of oncology .

Technical Details: The ability to create cytotoxins using TCFH opens up new avenues for cancer treatment and drug development .

Bioconjugation Reagents

Application Summary: TCFH plays a role in the synthesis of bioconjugation reagents, which are used to link biomolecules for various analytical and therapeutic purposes .

Experimental Procedures: The compound is used to create reagents that can attach to proteins, antibodies, or other molecules, facilitating their detection or targeting .

Technical Details: Bioconjugation is critical in the development of diagnostic tools and targeted therapies, making TCFH valuable in biomedical research .

Green Chemistry Applications

Application Summary: TCFH’s role in mechanochemistry underscores its importance in promoting green chemistry practices .

Experimental Procedures: By enabling solvent-free reactions, TCFH helps reduce waste and minimize the environmental footprint of chemical processes .

Technical Details: The adoption of TCFH in mechanochemical reactions represents a shift towards more sustainable and eco-friendly chemical synthesis .

Mecanismo De Acción

Target of Action

The primary targets of TCFH are the amino acids in peptide synthesis . It acts as a general activating agent in solid-phase chemistry, promoting the formation of amide derivatives rather than amides .

Mode of Action

TCFH interacts with its targets (amino acids) by facilitating the formation of onium salts . This interaction results in changes at the molecular level, enabling the synthesis of peptides.

Biochemical Pathways

The key biochemical pathway affected by TCFH is the peptide coupling process . The compound’s interaction with amino acids leads to the formation of onium salts, which are crucial intermediates in peptide synthesis. The downstream effects of this pathway include the production of peptides, which play vital roles in various biological processes.

Result of Action

The primary result of TCFH’s action is the synthesis of peptides . It can also be used as a reactant for the synthesis of cancer cell cytotoxins , indicating its potential use in cancer research and treatment.

Action Environment

The efficacy and stability of TCFH are likely influenced by various environmental factors. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that temperature could play a role in maintaining its stability Other factors, such as pH and the presence of other chemicals, might also affect its action.

Safety and Hazards

TCFH is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling TCFH . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

Direcciones Futuras

Propiedades

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

CAS RN |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

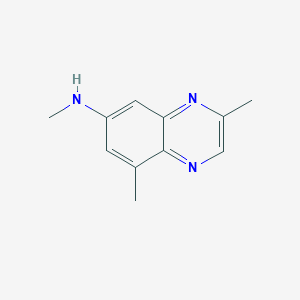

![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)

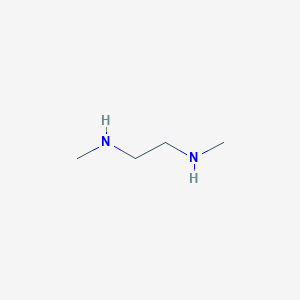

![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)